1-Bromo-1,1,2,2-tetrafluorooctane

Übersicht

Beschreibung

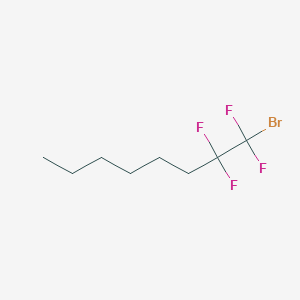

1-Bromo-1,1,2,2-tetrafluorooctane is a bromofluorinated compound that is part of a broader class of perfluorocarbons. These compounds are characterized by the presence of fluorine atoms replacing all the hydrogen atoms in the carbon chain, with a bromine atom attached to the terminal carbon. The presence of fluorine atoms imparts unique physical and chemical properties to these molecules, such as increased stability and hydrophobicity.

Synthesis Analysis

The synthesis of bromofluorinated compounds, including those similar to 1-bromo-1,1,2,2-tetrafluorooctane, can be achieved through various methods. For instance, the radical copolymerization of vinylidene fluoride with bromofluorinated alkenes has been explored . Additionally, the use of photocatalysts like Ru(bpy)3Cl2 for the fluoroalkylation of anilines with BrCF2CF2Br demonstrates a method to introduce fluoroalkyl groups into aromatic compounds, which could be adapted for the synthesis of related bromofluorinated compounds .

Molecular Structure Analysis

The molecular structure of bromofluorinated compounds is significantly influenced by the presence of fluorine and bromine atoms. For example, the molecular structures of 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide have been determined, showcasing the impact of halogen atoms on the overall geometry of the molecule . Similarly, the structure of 2-bromo-1,1,1,2-tetrafluoroethane has been studied using microwave spectroscopy, revealing details about the rotational constants and nuclear quadrupole coupling tensor components .

Chemical Reactions Analysis

Bromofluorinated compounds participate in various chemical reactions due to the reactive nature of the bromine atom. For instance, 3-bromo-1,1,1-trifluoroacetone, a related compound, has been used as a building block for synthesizing trifluoromethylated heterocycles and aliphatic compounds . The reactivity of bromine allows for further functionalization and the formation of complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-1,1,2,2-tetrafluorooctane and related compounds are influenced by their perfluorinated nature. The heat capacities of crystalline and liquid 1-bromoperfluorooctane have been measured, indicating the substance's ability to exist in metastable and stable solid forms and undergo phase transitions . Moreover, the halogen bonding in bromoperfluoroalkanes drives intermolecular recognition and self-assembly with nitrogen-substituted hydrocarbons, leading to the formation of crystalline materials . The X-ray contrast properties of an emulsion based on 1-bromoperfluorooctane have also been studied, showing its potential for medical imaging applications .

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: This compound is used in the Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes . It’s a part of a synthetic scheme that is attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .

- Methods of Application or Experimental Procedures: The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .

- Results or Outcomes: Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

-

Chemical Research: “1-Bromo-1,1,2,2-tetrafluorooctane” is used in the field of chemical research . It’s used in the manufacture of other substances and for scientific research and development .

-

Biochemical Research: Santa Cruz Biotechnology lists “1-Bromo-1,1,2,2-tetrafluorooctane” as a biochemical for proteomics research .

-

Reaction Thermochemistry: The National Institute of Standards and Technology (NIST) provides thermochemical data for “1-Bromo-1,1,2,2-tetrafluorooctane”, which could be useful in understanding its reactivity and stability .

-

Chemical Research: “1-Bromo-1,1,2,2-tetrafluorooctane” is used in the field of chemical research . It’s used in the manufacture of other substances and for scientific research and development .

-

Biochemical Research: Santa Cruz Biotechnology lists “1-Bromo-1,1,2,2-tetrafluorooctane” as a biochemical for proteomics research .

-

Reaction Thermochemistry: The National Institute of Standards and Technology (NIST) provides thermochemical data for “1-Bromo-1,1,2,2-tetrafluorooctane”, which could be useful in understanding its reactivity and stability .

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2-tetrafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQWCKCORXWVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378443 | |

| Record name | 1-bromo-1,1,2,2-tetrafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,2-tetrafluorooctane | |

CAS RN |

231630-92-5 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231630-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-1,1,2,2-tetrafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-1,1,2,2-tetrafluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

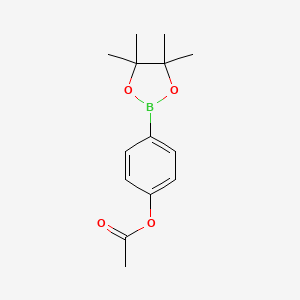

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

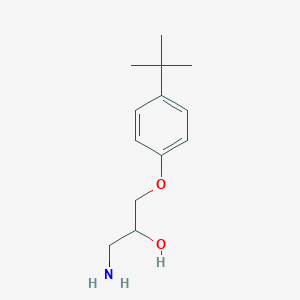

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)